Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Description
Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound featuring a partially saturated pyrrolopyridine core. The structure includes:
- A 1-methyl group at the nitrogen atom of the pyrrole ring.
- A 2,3-dihydro moiety, reducing aromaticity in the pyrrole ring.
- A methyl ester at position 5 of the pyridine ring.
The dihydro configuration may enhance solubility compared to fully aromatic analogs, while the ester group offers reactivity for further derivatization .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 1-methyl-2,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-12-4-3-7-5-8(10(13)14-2)6-11-9(7)12/h5-6H,3-4H2,1-2H3 |
InChI Key |
YFUHMFXTGDEZLC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1N=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Specific Preparation Methods
Method 1: Base-Catalyzed Cyclization
This method uses a pyridine derivative and an amine under basic conditions to form the bicyclic structure.
Steps:
- React a pyridine derivative with an amine in the presence of a base (e.g., sodium hydroxide or triethylamine).
- Heat the reaction mixture to facilitate cyclization.
- Isolate the product through recrystallization or column chromatography.
Notes:
Method 2: Lewis Acid-Catalyzed Cyclization
A Lewis acid such as aluminum chloride is used to catalyze the formation of the bicyclic structure.
Steps:
- Combine L-alanine with acetylating agents under Lewis acid catalysis.
- Perform cyclization at elevated temperatures (50–100°C).
- Introduce methyl ester functionality via esterification reactions.
Example Reaction:
A mixture of L-alanine, acetyl chloride, and a Lewis acid is heated to form an intermediate, which undergoes further reactions to yield methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.
Notes:
Method 3: Diazotization and Alkylation
This multi-step method involves diazotization followed by alkylation to introduce the methyl group.
Steps:
- Diazotize a precursor compound using sodium nitrite and acid.
- Perform alkylation with methyl iodide or dimethyl sulfate.
- Cyclize under base-catalyzed conditions to form the final product.
Notes:
Optimization Strategies
To improve yield and purity:
- Temperature Control : Maintain optimal reaction temperatures (50–100°C) during cyclization.
- Catalyst Selection : Use appropriate catalysts (e.g., aluminum chloride for Lewis acid catalysis).
- Purification : Employ high-performance liquid chromatography (HPLC) or recrystallization for final product isolation.
Comparison of Methods
| Method | Catalyst Used | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Base-Catalyzed Cyclization | Sodium hydroxide | 60–75 | Simple setup | Moderate yield |
| Lewis Acid-Catalyzed Cyclization | Aluminum chloride | ~66 | High selectivity | Requires specific reagents |
| Diazotization and Alkylation | Sodium nitrite | Variable | Versatile for substitutions | Multi-step; complex setup |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under mild pressure.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction cascades or metabolic processes critical to cell function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparisons
Key Comparisons :
In contrast, 2-oxo-2,3-dihydro derivatives (e.g., ) exhibit hydrogen-bonding capability via the ketone group, enabling interactions with biological targets like G-quadruplex DNA .
Substituent Position and Reactivity :
- Halogenated analogs (e.g., 5-chloro or 5-bromo derivatives) are more reactive in cross-coupling reactions due to the presence of leaving groups .
- The methyl ester at position 5 in the target compound offers stability compared to ethyl esters (e.g., Lepzacitinib), which may undergo faster enzymatic hydrolysis .
Synthetic Accessibility :
Biological Activity
Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS No. 1956379-32-0) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews the available literature on its biological effects, underlying mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure which contributes to its biological activity. The molecular formula is with a molecular weight of 192.21 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 192.21 g/mol |
| CAS Number | 1956379-32-0 |
| Boiling Point | Not available |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrolo[2,3-b]pyridine derivatives, including this compound. In particular, derivatives have been shown to inhibit cell proliferation in various cancer models. For instance, compounds similar to methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine were effective against diffuse malignant peritoneal mesothelioma (DMPM), demonstrating significant tumor volume inhibition in xenograft models .
Mechanism of Action : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), leading to reduced cell proliferation and increased apoptosis in cancer cells. This was evidenced by the induction of caspase-dependent apoptotic pathways and a reduction in survivin expression levels .
Antimicrobial Activity
Pyrrolo[3,4-c]pyridine derivatives have also been investigated for their antimicrobial properties. Some studies indicate that related compounds exhibit activity against Mycobacterium tuberculosis (Mtb), with certain esters showing MIC values below 0.15 µM . This suggests a potential role for this compound in treating bacterial infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications at various positions on the pyrrolo ring system. For example:
| Modification | Effect on Activity |
|---|---|
| Substituents on the nitrogen atom | Enhanced cytotoxicity against cancer cells |
| Alkyl groups on the carboxylate | Improved solubility and metabolic stability |
Case Studies
- In Vivo Efficacy : In a mouse model study involving DMPM xenografts, treatment with methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives resulted in tumor volume reductions ranging from 58% to 75% at tolerable doses .
- Combination Therapy : The combination of methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives with established chemotherapeutics like paclitaxel showed enhanced efficacy and synergistic effects in inducing apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
